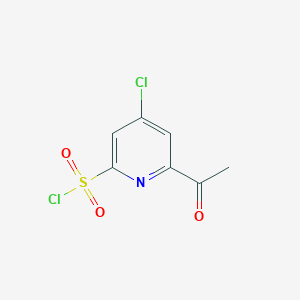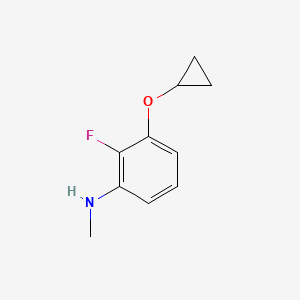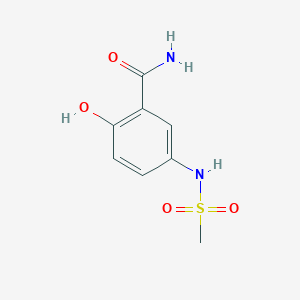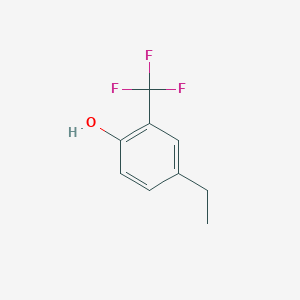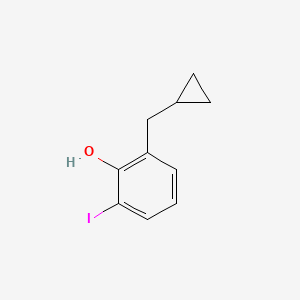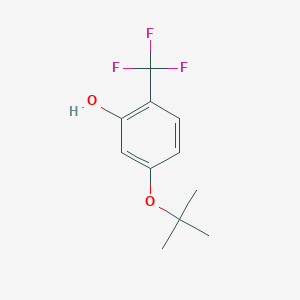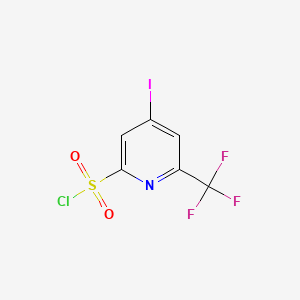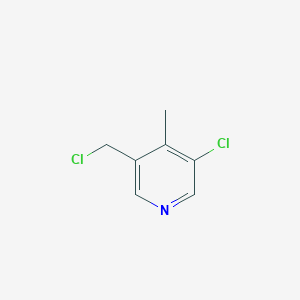
3-Chloro-5-(chloromethyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding different pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Formation of amines, thiols, or other substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated pyridine derivatives.
科学的研究の応用
3-Chloro-5-(chloromethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-Chloro-5-(chloromethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-Chloro-4-methylpyridine: The position of the chlorine atom affects its reactivity and applications.
3-Chloro-5-methylpyridine: Similar structure but lacks the chloromethyl group, leading to different chemical properties.
Uniqueness
3-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
3-chloro-5-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
InChIキー |
HCEIRBOFTRVQJK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


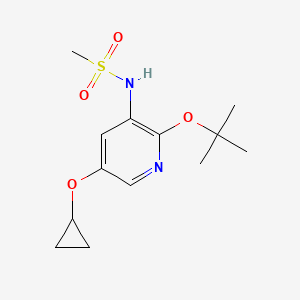
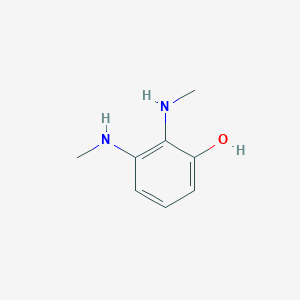
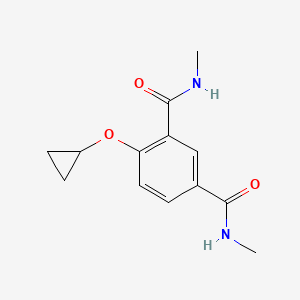
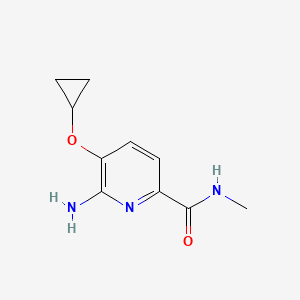
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
